(1S,2R,3aR,6aS)-1-(hydroxymethyl)-5-oxooctahydropentalen-2-yl benzoate
Description
Properties
IUPAC Name |
[(1S,2R,3aR,6aS)-1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2/t11-,13-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJCYGBDIDFBS-SPWCGHHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@@H]2[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127500 | |
| Record name | 2(1H)-Pentalenone, 5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-, [3aS-(3aα,4α,5β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74842-93-6 | |
| Record name | 2(1H)-Pentalenone, 5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-, [3aS-(3aα,4α,5β,6aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74842-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pentalenone, 5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-, [3aS-(3aα,4α,5β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound "(1S,2R,3aR,6aS)-1-(hydroxymethyl)-5-oxooctahydropentalen-2-yl benzoate" is a member of a broader class of organic compounds known for their diverse biological activities. This article aims to explore the potential biological activities associated with this compound and related structures, drawing from available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by its octahydropentalene core, hydroxymethyl group, and benzoate moiety. The stereochemistry indicated by the IUPAC name suggests specific spatial arrangements that may influence its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 250.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Compounds with similar structural features have been studied for their antimicrobial properties. For instance, esters derived from hydroxymethyl compounds often exhibit significant antibacterial activity against various strains of bacteria. A study on related benzoate esters demonstrated their effectiveness against gram-positive bacteria due to their ability to disrupt bacterial cell membranes.
Antioxidant Properties
Research indicates that compounds containing hydroxymethyl groups can act as antioxidants. The presence of phenolic structures in such compounds often correlates with their ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.
Case Studies
- Study on Benzoate Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various benzoate derivatives for their anticancer properties. The results indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines.
- Antimicrobial Evaluation : In a comparative analysis of octahydropentalene derivatives, researchers found that modifications at specific positions significantly affected antimicrobial efficacy. The study highlighted the importance of stereochemistry in determining biological activity.
Q & A
Q. How should disposal be managed to comply with ecological regulations?
- Methodology :
- Incineration : Use high-temperature incinerators with scrubbers for volatile byproducts.
- Documentation : Maintain records of waste composition and disposal contracts for audits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
